molecular formula C11H16O4S B6611918 2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol CAS No. 88476-50-0

2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol

Cat. No.: B6611918
CAS No.: 88476-50-0
M. Wt: 244.31 g/mol
InChI Key: ATAHYKWRFNQZLZ-UHFFFAOYSA-N
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Description

2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol is a chemical compound with various applications in medical, environmental, and industrial research. It is known for its unique chemical structure and properties, making it a valuable compound in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol typically involves the reaction of 2-methylpropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques and equipment to control reaction parameters and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 2-methylpropan-2-ol.

    Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions.

Scientific Research Applications

2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s effects on cell function and signal transduction are also being studied to understand its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate
  • 2,2-dimethyl-3-(p-toluenesulfonyloxy)-1-propanol

Uniqueness

2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(2-hydroxy-2-methylpropyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-9-4-6-10(7-5-9)16(13,14)15-8-11(2,3)12/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAHYKWRFNQZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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